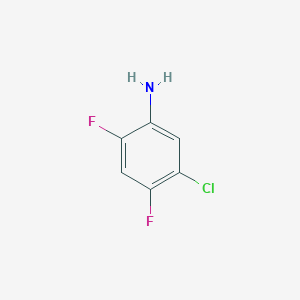

5-Chloro-2,4-difluoroaniline

描述

Current Status and Research Significance

The current research on 5-Chloro-2,4-difluoroaniline is primarily driven by its role as a versatile building block in organic synthesis. Its trifunctional nature allows for a variety of chemical transformations, making it a valuable precursor for creating a diverse range of chemical entities. The presence of halogen atoms significantly influences the reactivity of the aniline (B41778) ring, making it a subject of interest for mechanistic studies and the development of new synthetic methodologies.

A typical synthesis route for this compound involves a multi-step process that starts with the nitration of 1,3-difluorobenzene, followed by chlorination and subsequent reduction of the nitro group to an amine. Another documented pathway involves the hydrogenation of 5-chloro-2,4-difluoronitrobenzene. googleapis.comprepchem.com These synthetic strategies are continuously being optimized to improve yield and reduce by-products.

The compound is noted for its application as a reactant or reagent in the preparation of various biologically active molecules. For instance, it is used in the synthesis of aminoisoxazoline compounds that act as agonists of α7-nicotinic acetylcholine (B1216132) receptors, which are targets for neurological disorders. chemicalbook.com Furthermore, derivatives of this compound are investigated for their potential antimicrobial, antiviral, and anticancer properties. The unique substitution pattern of the halogen atoms is believed to enhance the interaction of its derivatives with biological targets.

Positioning within Halogenated Aniline Chemistry Research

Halogenated anilines, as a class of compounds, are of fundamental importance in medicinal chemistry and materials science. researchgate.net The introduction of halogen atoms onto the aniline scaffold can profoundly alter the physicochemical properties of the parent molecule, including its lipophilicity, metabolic stability, and binding affinity to biological targets. nih.gov

Research into halogenated anilines is broad, with studies focusing on their synthesis, reactivity, and application. scispace.com For example, they are key intermediates in the production of various pharmaceuticals, dyes, and polymers. scispace.com The selective hydrogenation of halonitrobenzenes to produce halogenated anilines is a significant area of research, with a focus on achieving high selectivity to prevent dehalogenation. scispace.com

Moreover, the investigation of halogenated anilines extends to their environmental impact and potential biological activities. Some halogenated anilines have been identified as natural products from marine organisms, while others are studied for their potential as corrosion inhibitors. researchgate.netscispace.com The ability of halogen atoms to participate in halogen bonding, a type of non-covalent interaction, is another active area of research that adds to the significance of compounds like this compound in supramolecular chemistry and crystal engineering. acs.org

Structure

2D Structure

3D Structure

属性

IUPAC Name |

5-chloro-2,4-difluoroaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4ClF2N/c7-3-1-6(10)5(9)2-4(3)8/h1-2H,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IKDJKRZDCUNAAB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1Cl)F)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4ClF2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80647477 | |

| Record name | 5-Chloro-2,4-difluoroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80647477 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.55 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

348-65-2 | |

| Record name | 5-Chloro-2,4-difluorobenzenamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=348-65-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Chloro-2,4-difluoroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80647477 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 348-65-2 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 5 Chloro 2,4 Difluoroaniline

Strategic Approaches to Fluorinated Aromatic Synthesis

The introduction of fluorine into aromatic systems is a pivotal step in the synthesis of many specialized chemicals due to the unique properties that fluorine imparts on the final molecule. The synthesis of 5-Chloro-2,4-difluoroaniline is a prime example of the strategic challenges and solutions in preparing polyhalogenated aromatic amines.

Multi-step Reaction Sequences and Pathway Design

The most common and economically viable synthetic route to this compound begins with a readily available and inexpensive starting material, 1,2,4-trichlorobenzene. This is first nitrated to produce 2,4,5-trichloronitrobenzene. The subsequent key steps involve selective halogen exchange to replace two of the chlorine atoms with fluorine, followed by the reduction of the nitro group to an amine. This pathway is designed to introduce the desired functional groups in a specific order to ensure the correct isomer is formed.

Nitration: 1,2,4-Trichlorobenzene is reacted with a nitrating agent (typically a mixture of nitric acid and sulfuric acid) to introduce a nitro group, yielding 2,4,5-trichloronitrobenzene.

Halogen Exchange (Halex Reaction): The 2,4,5-trichloronitrobenzene undergoes a nucleophilic aromatic substitution reaction where two chlorine atoms are replaced by fluorine atoms. This step is crucial for the formation of the difluoro-substituted ring and results in the intermediate, 5-chloro-2,4-difluoronitrobenzene.

Nitro Group Reduction: The final step is the reduction of the nitro group of 5-chloro-2,4-difluoronitrobenzene to an amino group, yielding the target molecule, this compound.

Selective Halogen Exchange Reactions from Precursors (e.g., from 2,4,5-trichloronitrobenzene)

The halogen exchange, or Halex reaction, is a cornerstone of industrial aromatic fluorination. wikipedia.org In the synthesis of this compound, this step involves the selective replacement of the chlorine atoms at positions 2 and 4 of 2,4,5-trichloronitrobenzene with fluorine. This selectivity is driven by the activating effect of the electron-withdrawing nitro group, which facilitates nucleophilic attack at the ortho and para positions.

The reaction is typically carried out using an alkali metal fluoride (B91410), such as potassium fluoride (KF), as the fluorinating agent in a high-boiling polar aprotic solvent like dimethyl sulfoxide (DMSO), dimethylformamide (DMF), or sulfolane. wikipedia.org The reaction requires elevated temperatures, often in the range of 150-250°C. wikipedia.org The choice of solvent is critical as it must be able to partially dissolve the inorganic fluoride salt and remain stable at the high reaction temperatures.

| Precursor | Fluorinating Agent | Solvent | Temperature (°C) | Reaction Time (h) | Product | Yield (%) |

| 2,4,5-Trichloronitrobenzene | Potassium Fluoride (KF) | Tetramethyl sulfone | 170-180 | 19 | 2,4-Difluoro-5-chloronitrobenzene | Not specified |

| 2,4,5-Trichloronitrobenzene | Potassium Fluoride (KF) | Toluene/DMSO with PTC | Reflux | 128 | 2,4-Difluoro-5-chloronitrobenzene | 88.4 |

This table presents data from various synthetic methodologies for the halogen exchange step.

Catalytic Hydrogenation for Nitro Group Reduction

The final step in the synthesis of this compound is the reduction of the nitro group of 5-chloro-2,4-difluoronitrobenzene. Catalytic hydrogenation is the most widely used method for this transformation due to its efficiency and the clean nature of the reaction, which produces water as the only byproduct. wikipedia.org

Commonly used catalysts for this reduction include palladium on carbon (Pd/C) and platinum-based catalysts. acs.org The reaction is typically carried out in a solvent such as methanol or ethanol under a hydrogen atmosphere. A key challenge in the hydrogenation of halogenated nitroaromatics is preventing the undesired side reaction of dehalogenation, where the halogen atoms are replaced by hydrogen. researchgate.net

The choice of catalyst and reaction conditions plays a crucial role in achieving high selectivity for the desired haloaniline. For instance, modified catalysts or the use of specific additives can suppress dehalogenation. acs.orgccspublishing.org.cn

| Starting Material | Catalyst | Solvent | Hydrogen Pressure | Temperature (°C) | Product |

| 2,4-Difluoro-5-chloronitrobenzene | 5% Palladium on Carbon | Methanol | Not specified | 50-70 | 2,4-Difluoroaniline |

| Halogenated Nitroaromatics | Platinum-Vanadium/Carbon (Pt-V/C) | Tetrahydrofuran (THF) | Not specified | Not specified | Corresponding Haloaniline |

| Halogenated Nitroaromatics | Raney Cobalt | Tetrahydrofuran (THF) | Not specified | Not specified | Corresponding Haloaniline |

This table illustrates common conditions for the catalytic hydrogenation of halogenated nitroaromatics.

Phase Transfer Catalysis in Aromatic Fluorination

To improve the efficiency of the halogen exchange reaction, phase transfer catalysis (PTC) is often employed. The fluorinating agent, typically an inorganic salt like potassium fluoride, has very low solubility in the organic solvents used for the Halex reaction. nih.gov This low solubility limits the reaction rate.

A phase transfer catalyst, such as a quaternary ammonium salt (e.g., tetraalkylammonium chloride or bromide), facilitates the transfer of the fluoride anion from the solid phase (or an aqueous phase) to the organic phase where the aromatic substrate is dissolved. google.com The lipophilic cation of the phase transfer catalyst pairs with the fluoride anion, creating a more soluble and highly reactive "naked" fluoride ion in the organic phase. This significantly accelerates the rate of the nucleophilic aromatic substitution. nih.gov The use of PTC can lead to higher yields and may allow for milder reaction conditions. google.com

Process Optimization for Enhanced Yield and Selectivity

Optimizing the synthetic process for this compound is crucial for industrial-scale production to maximize yield, ensure high purity, and minimize costs. Key parameters that are often optimized include reaction temperature, catalyst type and loading, solvent, and reactant concentrations.

In the catalytic hydrogenation step, for example, the substrate concentration has been shown to have a significant impact on both the reaction rate and the selectivity. acs.org Lower substrate concentrations can lead to a decrease in dehalogenation, thereby increasing the yield of the desired haloaniline. acs.org The choice of solvent is also critical, with ethers like tetrahydrofuran (THF) often showing high substrate solubility and promoting high hydrogenation rates. acs.org

| Parameter | Variation | Effect on Yield/Selectivity |

| Catalyst | Pd/C vs. Pt-V/C | Pt-V/C can offer higher selectivity in preventing dehalogenation. acs.org |

| Substrate Concentration | High vs. Low | Lower concentrations can decrease dehalogenation. acs.org |

| Solvent | Toluene vs. THF | THF may lead to higher reaction rates. acs.org |

This table highlights key parameters for process optimization in the synthesis of halogenated anilines.

Green Chemistry Considerations in Synthetic Design

The principles of green chemistry are increasingly being applied to the synthesis of fine chemicals to reduce the environmental impact of chemical manufacturing. tandfonline.com For the synthesis of this compound, several areas offer opportunities for greener process design.

One area of focus is the reduction or replacement of hazardous and high-boiling solvents like DMF and DMSO, which are difficult to remove and recycle. rsc.org Research into solvent-free reaction conditions or the use of more environmentally benign solvents is an active area of investigation in aromatic fluorination. researchgate.net Mechanochemical methods, where reactions are carried out in the solid state by grinding, have been shown to be a promising solvent-free approach for nucleophilic aromatic fluorination. rsc.org

In the catalytic hydrogenation step, the development of more active and selective catalysts can reduce the amount of precious metal required and minimize waste. The use of non-noble metal catalysts is also being explored as a more sustainable alternative. Furthermore, transitioning from batch processing to continuous flow reactors can offer better control over reaction parameters, improve safety, and increase efficiency. researchgate.net

Spectroscopic and Structural Characterization Studies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is a powerful tool for determining the precise structure of organic molecules by probing the magnetic properties of atomic nuclei.

The ¹H NMR spectrum of 5-Chloro-2,4-difluoroaniline provides information about the chemical environment of the hydrogen atoms. The aromatic protons will appear as distinct signals in the downfield region of the spectrum, typically between 6.5 and 7.5 ppm. The chemical shifts and coupling patterns of these protons are influenced by the electron-withdrawing effects of the fluorine and chlorine atoms and the electron-donating effect of the amino group. The protons on the benzene ring will exhibit splitting patterns due to spin-spin coupling with neighboring protons and fluorine atoms. The amino group protons typically appear as a broad singlet.

The ¹³C NMR spectrum reveals the number of non-equivalent carbon atoms in the molecule and provides information about their electronic environment. The chemical shifts of the carbon atoms in the aromatic ring are influenced by the attached substituents. Carbons bonded to electronegative atoms like fluorine and chlorine will be deshielded and appear at higher chemical shifts (downfield). rsc.org The carbon atom attached to the amino group will also have a characteristic chemical shift.

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| C1-NH₂ | - | 130-140 |

| C2-F | - | 150-160 (d, JC-F) |

| C3-H | 6.8 - 7.2 | 110-120 (d, JC-F) |

| C4-F | - | 150-160 (d, JC-F) |

| C5-Cl | - | 115-125 |

| C6-H | 7.0 - 7.4 | 120-130 (d, JC-F) |

Note: These are predicted chemical shift ranges based on general principles and data from similar compounds. 'd' indicates a doublet due to C-F coupling, and 'br s' indicates a broad singlet.

¹⁹F NMR spectroscopy is particularly useful for fluorinated compounds as the ¹⁹F nucleus is 100% naturally abundant and has a high gyromagnetic ratio, making it a sensitive nucleus for NMR detection. wikipedia.org The chemical shifts in ¹⁹F NMR have a much wider range than in ¹H NMR, which allows for better resolution of signals from different fluorine environments. In this compound, the two fluorine atoms at positions 2 and 4 are in different chemical environments and are expected to show two distinct signals in the ¹⁹F NMR spectrum. The chemical shifts will be influenced by the other substituents on the aromatic ring. Furthermore, these signals will exhibit splitting due to coupling with each other (F-F coupling) and with neighboring protons (H-F coupling). ucsb.eduslideshare.net

Table 4: Expected ¹⁹F NMR Data for this compound

| Fluorine Position | Expected Chemical Shift Range (ppm vs. CFCl₃) | Expected Coupling |

|---|---|---|

| F at C2 | -110 to -130 | d, JF-F and coupling to H at C3 |

Note: Chemical shift ranges are approximate and based on data for similar aromatic fluorine compounds. 'd' indicates a doublet.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from a lower energy molecular orbital to a higher energy one. For aniline (B41778) and its derivatives, the main absorption bands are typically due to π → π* transitions within the benzene ring. The position and intensity of these absorption bands are sensitive to the nature and position of the substituents on the ring. The amino group, being an electron-donating group, generally causes a red shift (shift to longer wavelengths) of the absorption maxima compared to benzene. The halogen substituents can also influence the electronic transitions. The UV-Vis spectrum of this compound is expected to show characteristic absorption bands in the UV region. Computational methods like Time-Dependent Density Functional Theory (TD-DFT) can be used to predict the electronic absorption spectra. mdpi.comfaccts.de

Table 5: Expected UV-Vis Absorption Maxima (λmax) for Substituted Anilines

| Compound Type | Typical λmax Range (nm) | Electronic Transition |

|---|---|---|

| Aniline | 230-240, 280-290 | π → π* |

| Chloroanilines | 240-250, 290-300 | π → π* |

Advanced Mass Spectrometry for Molecular Identification and Fragmentation Pathways

Advanced mass spectrometry techniques are indispensable for the precise molecular identification and structural elucidation of halogenated aromatic compounds like this compound. While specific experimental mass spectrometry data for this compound is not widely available in published literature, a detailed analysis of its fragmentation pathways can be postulated based on established principles of mass spectrometry and the known behavior of similar substituted anilines.

Upon introduction into a mass spectrometer, this compound would first undergo ionization, typically through electron impact (EI), to form a molecular ion (M•+). The molecular ion peak would be expected at a mass-to-charge ratio (m/z) corresponding to its monoisotopic mass, which is approximately 163 u. The presence of a chlorine atom would also result in a characteristic M+2 isotopic peak (at m/z 165) with an intensity of about one-third of the molecular ion peak, reflecting the natural abundance of the ³⁷Cl isotope.

The fragmentation of the molecular ion is driven by the stability of the resulting fragment ions and neutral losses. For this compound, several key fragmentation pathways can be anticipated:

Loss of Hydrogen Cyanide (HCN): A common fragmentation pathway for anilines involves the elimination of a neutral molecule of hydrogen cyanide (HCN) from the molecular ion. This would result in a fragment ion with a mass of M-27.

Cleavage of Halogen Atoms: The carbon-halogen bonds are susceptible to cleavage. The loss of a chlorine radical (•Cl) would lead to a fragment at m/z 128. Similarly, the loss of a fluorine radical (•F) would produce a fragment at m/z 144. Subsequent losses of other halogen atoms or other small molecules from these initial fragments are also plausible.

Ring Fission: The aromatic ring itself can undergo fragmentation. This can lead to a variety of smaller charged fragments, although typically with lower abundance compared to the initial characteristic losses.

Based on these principles, a predicted fragmentation pattern for this compound is summarized in the table below. The relative abundances are hypothetical and would need to be confirmed by experimental data.

| m/z | Proposed Fragment Ion | Proposed Neutral Loss |

|---|---|---|

| 163 | [C₆H₄ClF₂N]•+ (Molecular Ion) | - |

| 136 | [C₅H₃ClF₂]•+ | HCN |

| 128 | [C₆H₄F₂N]+ | •Cl |

| 144 | [C₆H₄FNCl]+ | •F |

It is important to note that the actual fragmentation pattern can be influenced by the specific ionization technique and the energy used in the mass spectrometer. Advanced techniques such as tandem mass spectrometry (MS/MS) would be required to definitively establish the fragmentation pathways and the structures of the resulting ions.

Computational and Quantum Chemical Investigations of 5 Chloro 2,4 Difluoroaniline

Computational and quantum chemical studies are pivotal in elucidating the molecular characteristics of chemical compounds. For 5-Chloro-2,4-difluoroaniline, these theoretical approaches provide profound insights into its electronic structure, spectroscopic behavior, reactivity, and potential as a bioactive agent. By employing sophisticated computational models, researchers can predict and analyze various molecular properties that are crucial for understanding its behavior and for designing new materials and pharmaceutical agents.

Chemical Reactivity and Mechanistic Pathways

Regioselective Reactions of the Aniline (B41778) Moiety

The primary amino group (-NH₂) of 5-Chloro-2,4-difluoroaniline is a key site of reactivity, participating in a range of regioselective transformations typical of primary aromatic amines.

N-Acylation and N-Alkylation: The lone pair of electrons on the nitrogen atom makes the amino group nucleophilic, readily reacting with electrophiles like acyl chlorides, anhydrides, and alkyl halides. These reactions are generally regioselective for the nitrogen atom, yielding N-substituted products. The reaction conditions for N-alkylation, such as the choice of base and solvent, can be optimized to ensure high regioselectivity. beilstein-journals.orgnih.gov For instance, thermodynamic control can favor the formation of the more stable N-1 substituted regioisomer in related heterocyclic systems. nih.gov

Diazotization: Like other primary aromatic amines, this compound can undergo diazotization upon treatment with nitrous acid (HONO), typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong mineral acid (e.g., HCl, H₂SO₄). organic-chemistry.orgbyjus.com This reaction converts the amino group into a diazonium salt (-N₂⁺). The resulting 5-chloro-2,4-difluorobenzenediazonium salt is a versatile intermediate. The diazonium group is an excellent leaving group (N₂) and can be replaced by a wide variety of nucleophiles in Sandmeyer and related reactions, allowing for the introduction of substituents such as -Cl, -Br, -CN, -OH, and -H at the C1 position. masterorganicchemistry.com

Heterocycle Synthesis: The aniline moiety serves as a crucial building block in the synthesis of nitrogen-containing heterocyclic compounds. Through condensation reactions with appropriate bifunctional reagents, the amino group can be incorporated into various ring systems. For example, it can react with β-ketoesters or similar compounds to form quinolines or with other reagents to synthesize pyrimidines, reactions that are fundamental in medicinal chemistry.

Influence of Halogen Substituents on Aromatic Reactivity

Inductive Effect (-I): Fluorine and chlorine are highly electronegative atoms that withdraw electron density from the aromatic ring through the sigma bond network. This inductive effect deactivates the ring, making it less nucleophilic and therefore less reactive towards electrophiles compared to benzene. minia.edu.eg

Resonance Effect (+R): The halogens possess lone pairs of electrons that can be donated to the aromatic π-system. This resonance effect increases the electron density on the ring, particularly at the ortho and para positions relative to the halogen. libretexts.org

| Substituent | Inductive Effect | Resonance Effect | Overall Effect on Reactivity | Directing Influence |

|---|---|---|---|---|

| -NH₂ | -I (Weak) | +R (Strong) | Strongly Activating | Ortho, Para |

| -F | -I (Strong) | +R (Weak) | Deactivating | Ortho, Para |

| -Cl | -I (Strong) | +R (Weak) | Deactivating | Ortho, Para |

Investigation of Nucleophilic Aromatic Substitution Reactions

Nucleophilic Aromatic Substitution (SNAr) is a stepwise addition-elimination mechanism that typically requires two main features on the aromatic ring: a good leaving group (often a halide) and strong electron-withdrawing groups (such as -NO₂) positioned ortho or para to the leaving group. youtube.comyoutube.com

The structure of this compound itself is not well-suited for SNAr reactions where F or Cl acts as the leaving group. The presence of the strongly electron-donating amino group increases the electron density of the ring, making it resistant to attack by nucleophiles. youtube.com

However, SNAr can become feasible under certain conditions:

Modification of the Aniline: If the amino group is converted into a strong electron-withdrawing group (e.g., a nitro group via oxidation or a diazonium group), the ring becomes sufficiently electron-deficient to undergo SNAr. The diazonium group itself can be displaced by nucleophiles, although this typically follows a different mechanism (Sɴ1-type or radical).

Reaction on a Precursor: The synthesis of haloanilines often involves SNAr on a precursor molecule. For instance, the synthesis of related compounds can start from a polychlorinated nitrobenzene, where chlorine atoms are substituted by fluorine via SNAr, followed by the reduction of the nitro group to an aniline. google.com In such cases, the nitro group activates the ring for nucleophilic attack, facilitating the displacement of halides.

In SNAr reactions on polyhalogenated aromatic compounds, fluoride (B91410) is often a better leaving group than chloride, a trend opposite to that seen in aliphatic Sɴ2 reactions. This is because the rate-determining step is typically the initial nucleophilic attack, which is accelerated by the strong inductive electron withdrawal of fluorine, making the carbon atom more electrophilic. youtube.comnih.gov

Electrophilic Aromatic Substitution Patterns

Electrophilic Aromatic Substitution (EAS) is a hallmark reaction of aromatic compounds. The regiochemical outcome is determined by the directing effects of the substituents already present on the ring. In this compound, the available positions for substitution are C3 and C6.

The directing influences are as follows:

-NH₂ group (at C1): Strongly activating and an ortho, para-director. It directs incoming electrophiles to positions C2 and C6.

-F group (at C2): Deactivating and an ortho, para-director. It directs towards C1 and C3.

-F group (at C4): Deactivating and an ortho, para-director. It directs towards C3 and C5.

-Cl group (at C5): Deactivating and an ortho, para-director. It directs towards C4 and C6.

Let's analyze the directing vectors for the open positions:

Position C3: Directed by the -F at C2 (ortho) and the -F at C4 (ortho).

Position C6: Directed by the -NH₂ at C1 (ortho) and the -Cl at C5 (ortho).

The directing effect of the amino group is dominant over the deactivating halogens. Therefore, electrophilic substitution is overwhelmingly predicted to occur at the C6 position , which is ortho to the powerfully activating amino group. Although the C6 position is also ortho to a deactivating chlorine atom, the influence of the amino group is the deciding factor. Reactions like halogenation, nitration, or sulfonation would be expected to yield the 6-substituted-5-chloro-2,4-difluoroaniline as the major product. unizin.orglibretexts.org

Catalyst Development for Specific Transformations

Catalysis is essential for many transformations involving this compound, both in its synthesis and its subsequent functionalization.

Catalytic Hydrogenation: The synthesis of this compound typically involves the reduction of a corresponding nitro compound, 5-chloro-2,4-difluoronitrobenzene. This transformation is commonly achieved via catalytic hydrogenation. Catalysts such as platinum or palladium supported on carbon (Pt/C, Pd/C) are highly effective for the selective reduction of the nitro group to an amine without affecting the carbon-halogen bonds under controlled conditions. google.comrsc.org The development of catalysts with high selectivity is crucial to prevent hydrodehalogenation (loss of Cl or F). nih.govrsc.org

Palladium-Catalyzed Cross-Coupling Reactions: The C-Cl bond at the C5 position can be functionalized using modern cross-coupling reactions. These reactions provide powerful methods for forming new carbon-carbon and carbon-heteroatom bonds.

Suzuki-Miyaura Coupling: This reaction couples the aryl chloride with an organoboron species (e.g., a boronic acid or ester) to form a new C-C bond. The reaction is catalyzed by a palladium(0) complex, often generated in situ from a palladium(II) precursor like Pd(OAc)₂ or PdCl₂, and requires a phosphine (B1218219) ligand and a base. wikipedia.orglibretexts.orgorganic-chemistry.org Bulky, electron-rich phosphine ligands are often required for the efficient coupling of aryl chlorides. acs.orgharvard.edu

Buchwald-Hartwig Amination: This palladium-catalyzed reaction forms a new C-N bond by coupling the aryl chloride with an amine. wikipedia.orgchemeurope.com This transformation is synthetically valuable for constructing more complex aniline derivatives and nitrogen-containing heterocycles. nih.gov The catalyst system typically consists of a palladium source and a specialized, sterically demanding phosphine ligand (e.g., XPhos, SPhos) in the presence of a strong base like sodium tert-butoxide. tcichemicals.com

| Transformation | Reaction Type | Typical Catalyst | Key Features |

|---|---|---|---|

| -NO₂ → -NH₂ | Catalytic Hydrogenation | Pd/C, Pt/C | Selective reduction of nitro group. |

| Ar-Cl + R-B(OH)₂ | Suzuki-Miyaura Coupling | Pd(0) complexes + Phosphine Ligands | Forms new C-C bonds. |

| Ar-Cl + R₂NH | Buchwald-Hartwig Amination | Pd(0) complexes + Bulky Phosphine Ligands | Forms new C-N bonds. |

Applications As Synthetic Intermediates and Building Blocks

Utility in Pharmaceutical Synthesis and Drug Discovery

5-Chloro-2,4-difluoroaniline is a valuable precursor in the creation of pharmaceuticals due to the unique properties imparted by its halogen atoms. The presence of fluorine can enhance metabolic stability, binding affinity, and lipophilicity of a final drug molecule, while the chlorine atom provides another potential site for reaction or can influence the electronic properties of the molecule. nih.govmerckmillipore.com

Chemical intermediates are the foundational compounds used in the synthesis of Active Pharmaceutical Ingredients (APIs), which are the core components responsible for a drug's therapeutic effects. mlunias.com The quality and structure of an intermediate directly influence the efficacy and safety of the final pharmaceutical product. mlunias.com Halogenated anilines, such as this compound, are important intermediates in the synthesis of various APIs. The related compound, 2,4-difluoroaniline, is specifically noted for its use in developing anti-inflammatory and anti-cancer agents. chemimpex.com This highlights the role of the difluoroaniline scaffold in medicinal chemistry as a starting point for creating complex and biologically active molecules. chemimpex.com

In the field of drug discovery, this compound serves as a versatile starting material for generating new chemical entities. Its structure allows for the creation of diverse derivatives that can be tested for various biological activities. The ability to create customized synthesis routes using such intermediates is crucial for developing novel therapies. mlunias.com The incorporation of chlorine and fluorine is a common strategy in medicinal chemistry to fine-tune the properties of a drug candidate. nih.govossila.com More than 88% of pharmaceuticals in the United States rely on chlorine chemistry in some capacity. nih.gov

Application in Agrochemical Synthesis

Similar to its role in pharmaceuticals, this compound and related compounds are pivotal in the agrochemical industry. They serve as essential raw materials for producing pesticides, including herbicides and insecticides, which are vital for crop protection. gugupharm.com The inclusion of fluorine atoms, in particular, can have a dramatic effect on the biological activity of agrochemicals. ossila.com

While this compound belongs to a class of chemicals used in agrochemical synthesis, the specific insecticide teflubenzuron (B33202) is synthesized from a closely related but structurally distinct intermediate. The key intermediate for teflubenzuron, a benzoylurea (B1208200) insecticide, is 3,5-dichloro-2,4-difluoroaniline (B1223766). herts.ac.ukgoogle.com This compound is reacted with 2,6-difluorobenzoyl isocyanate to produce the final teflubenzuron molecule. nih.gov Both 3,5-dichloro-2,4-difluoroaniline and this compound are halogenated difluoroanilines, a class of compounds recognized for their utility as intermediates in the manufacture of agricultural chemicals. gugupharm.comproquest.com

Versatility in Organic Building Block Development

Organic building blocks are relatively simple organic molecules that serve as the foundational components for the bottom-up assembly of more complex molecular structures. sigmaaldrich.com this compound is classified as a fluorinated organic building block. bldpharm.com Its utility comes from its functionalized structure: the amine group (-NH₂) is a reactive site that can readily participate in a variety of chemical reactions to form new bonds, while the substituted aromatic ring provides a stable scaffold. This versatility makes it a fundamental component in medicinal chemistry, organic chemistry, and material science. sigmaaldrich.com

Design and Synthesis of Derivatives for Structure-Activity Relationship (SAR) Studies

Structure-Activity Relationship (SAR) studies are a cornerstone of modern drug and pesticide discovery. In SAR, chemists systematically modify the structure of a lead compound and assess how these changes impact its biological activity. researchgate.net This process helps in optimizing the compound's potency and selectivity while minimizing potential side effects. researchgate.net

This compound provides a template for such studies. Researchers can synthesize a library of derivatives by:

Modifying the amine group: Converting the amine to amides, ureas, or other functional groups.

By correlating these structural modifications with changes in biological efficacy, a detailed understanding of the pharmacophore (the essential features for activity) can be developed. This rational approach is crucial for designing more effective and targeted therapeutic agents and agrochemicals. rutgers.edu

Summary of Applications

| Application Area | Role of this compound | Example of Final Product Class |

| Pharmaceuticals | Precursor to APIs and novel drug candidates. mlunias.com | Anti-inflammatory and anti-cancer agents (based on related aniline (B41778) structures). chemimpex.com |

| Agrochemicals | Intermediate for pesticide synthesis. gugupharm.com | Insecticides and herbicides. chemimpex.com |

| Organic Synthesis | Versatile fluorinated building block. sigmaaldrich.combldpharm.com | Complex molecular architectures, specialty chemicals. chemimpex.comsigmaaldrich.com |

| Research & Development | Scaffold for SAR studies. researchgate.net | Optimized lead compounds for drug discovery. rutgers.edu |

Analytical Method Development and Validation

Chromatographic Techniques for Isolation and Quantification

Chromatography is a fundamental technique for separating 5-Chloro-2,4-difluoroaniline from impurities and quantifying its concentration. Both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are powerful tools for this purpose.

Reversed-phase HPLC (RP-HPLC) is a widely adopted method for the analysis of aniline (B41778) derivatives. This technique is suitable for separating moderately polar compounds like this compound. The separation is typically achieved on a nonpolar stationary phase, such as a C18 column, with a polar mobile phase.

Methodologies for similar compounds, such as 2,4-difluoroaniline, often utilize a mobile phase consisting of a mixture of acetonitrile and water. An acid modifier, like phosphoric acid or formic acid, is frequently added to the mobile phase to improve peak shape and resolution by ensuring the analyte is in a consistent protonation state. Detection is commonly performed using an ultraviolet (UV) detector, as the aromatic ring of the aniline derivative absorbs UV light.

Table 1: Illustrative HPLC Parameters for Halogenated Aniline Analysis

| Parameter | Condition |

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Acetonitrile:Water with 0.1% Formic Acid |

| Gradient | Isocratic or Gradient Elution |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

| Column Temperature | Ambient or 30°C |

Gas chromatography is another essential technique for the analysis of volatile and semi-volatile compounds like this compound. EPA Method 8131, which is designed for the determination of aniline and its derivatives, provides a solid framework for developing a GC method.

This approach typically employs a capillary column, such as one with a bonded phase like SE-54. For enhanced selectivity and sensitivity towards nitrogen-containing compounds, a Nitrogen-Phosphorus Detector (NPD) is often preferred. Alternatively, a mass spectrometer (MS) can be used as a detector (GC-MS), which provides both quantification and structural information, aiding in unequivocal identification. When using GC, derivatization is sometimes employed to improve the thermal stability and chromatographic behavior of anilines, though direct injection is also common.

Table 2: Typical GC Parameters Based on EPA Method 8131 for Anilines

| Parameter | Condition |

| Column | Fused silica capillary, e.g., SE-54 (30 m x 0.25 mm) |

| Carrier Gas | Helium |

| Injection Mode | Splitless |

| Inlet Temperature | 250°C |

| Oven Program | Initial 90°C, ramp to 200°C at 10°C/min |

| Detector | Nitrogen-Phosphorus Detector (NPD) or Mass Spectrometer (MS) |

| Detector Temp. | 280°C (FID/NPD) |

Spectroscopic Analytical Techniques for Purity and Identity Confirmation

Spectroscopic techniques are indispensable for confirming the chemical identity and assessing the purity of this compound. These methods provide information about the molecule's structure, functional groups, and atomic connectivity.

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H NMR and ¹³C NMR spectroscopy are powerful tools for elucidating the molecular structure. The ¹H NMR spectrum would show distinct signals for the aromatic protons and the amine (-NH₂) protons. The chemical shifts and coupling patterns of the aromatic protons are influenced by the positions of the chlorine and fluorine substituents. Similarly, the ¹³C NMR spectrum would display unique signals for each carbon atom in the molecule, with the chemical shifts being highly dependent on the electronic environment created by the halogen atoms.

Mass Spectrometry (MS) : When coupled with GC or LC, mass spectrometry provides the mass-to-charge ratio (m/z) of the parent molecule (molecular ion) and its fragments. The isotopic pattern of the molecular ion peak, showing signals for M+ and M+2 in an approximate 3:1 ratio, would be characteristic of a monochlorinated compound. The fragmentation pattern provides further structural confirmation.

Fourier-Transform Infrared (FTIR) Spectroscopy : FTIR spectroscopy is used to identify the functional groups present in the molecule. The spectrum of this compound would exhibit characteristic absorption bands for N-H stretching of the amine group (typically in the 3300-3500 cm⁻¹ region), C-N stretching, C-H stretching of the aromatic ring, and C-Cl and C-F stretching vibrations at lower frequencies.

Table 3: Expected Spectroscopic Data for this compound

| Technique | Expected Features |

| ¹H NMR | Signals in the aromatic region (approx. 6.5-7.5 ppm) with splitting patterns dictated by H-H and H-F coupling. A broad singlet for the -NH₂ protons. |

| ¹³C NMR | Distinct signals for each of the six aromatic carbons, with chemical shifts and C-F coupling constants influenced by the electron-withdrawing effects of the halogen substituents. |

| MS (EI) | Molecular ion peak (M+) at m/z ≈ 163 and an M+2 peak at m/z ≈ 165 (approx. 3:1 ratio). Fragmentation may involve loss of HCl or HCN. |

| FTIR | N-H stretching bands (~3400 cm⁻¹), aromatic C=C stretching (~1500-1600 cm⁻¹), C-N stretching (~1300 cm⁻¹), and C-F and C-Cl stretching bands in the fingerprint region. |

Advanced Detection and Quantitation Limits in Complex Matrices

The detection and quantification of trace levels of this compound, particularly in complex environmental or biological samples, require highly sensitive and selective analytical techniques. The coupling of liquid chromatography with tandem mass spectrometry (LC-MS/MS) is a state-of-the-art approach for such analyses.

This technique offers superior selectivity by monitoring specific precursor-to-product ion transitions, which significantly reduces matrix interference. This allows for the achievement of very low limits of detection (LOD) and limits of quantitation (LOQ). For related chloroanilines in complex matrices like wastewater, detection limits in the low microgram per liter (µg/L) to nanogram per liter (ng/L) range have been reported. rsc.org The development of such methods involves rigorous validation, including the assessment of matrix effects, recovery, precision, and accuracy to ensure reliable trace-level quantification.

Table 4: Representative Detection and Quantitation Limits for Chloroanilines in Water by LC-MS/MS

| Parameter | Typical Range |

| Limit of Detection (LOD) | 0.01 - 1.0 µg/L |

| Limit of Quantitation (LOQ) | 0.05 - 5.0 µg/L |

| Linearity (R²) | >0.99 |

| Recovery | 80 - 120% |

Note: These values are illustrative and depend on the specific analyte, matrix, and instrumentation.

Emerging Research Directions and Future Perspectives

Novel Synthetic Methodologies and Catalytic Systems

The primary route to synthesizing 5-Chloro-2,4-difluoroaniline involves the catalytic hydrogenation of its precursor, 2,4-difluoro-5-chloronitrobenzene. While traditional methods have often relied on catalysts like palladium on carbon (Pd/C), recent research has focused on developing novel catalytic systems with improved efficiency, selectivity, and stability to minimize undesirable side reactions such as dehalogenation.

Emerging trends in catalysis for the reduction of halogenated nitroaromatics are exploring a range of metals and innovative support materials. Beyond conventional platinum-group metals, new catalysts based on gold, silver, and more accessible metals like nickel and copper are being investigated. tandfonline.com A significant challenge in the hydrogenation of halogenated nitroaromatics is preventing the removal of halogen substituents (hydrodehalogenation), which leads to impurities and reduced yield.

To address this, novel strategies are being developed:

Modified Catalysts: The selectivity of palladium-based catalysts can be significantly enhanced by co-modifying them with both organic ligands (e.g., triphenylphosphine) and inorganic species (e.g., sodium vanadate). ccspublishing.org.cn These modifiers can alter the electronic properties and surface geometry of the catalyst, inhibiting the unwanted dehalogenation side reaction.

Sulfided Catalysts: Commercially available sulfided platinum catalysts have demonstrated high chemoselectivity for the reduction of nitro groups in the presence of activated heteroaryl halides, offering a promising avenue for clean conversion with minimal hydrodehalogenation byproducts. labnews.co.uk

Nanoparticle Catalysis: Silver nanoparticles modified with β-cyclodextrin have been shown to selectively reduce the nitro group in aryl halides. The cyclodextrin's hydrophobic cavity encapsulates the halogenated part of the molecule, protecting it from reduction while allowing the nitro group to be catalytically converted. chemistryworld.com

Dehalogenation Suppressors: The addition of chemical suppressors, such as morpholine, to the reaction mixture when using platinum catalysts has been shown to effectively inhibit dehalogenation during the hydrogenation process. nih.gov

These advancements in catalytic systems are paving the way for more precise and efficient synthesis of this compound.

| Catalyst System | Key Feature | Potential Advantage |

| Pd/C with Organic/Inorganic Ligands | Co-modification of catalyst surface | Enhanced selectivity, inhibition of dehalogenation ccspublishing.org.cn |

| Sulfided Platinum | Modified platinum surface | High chemoselectivity for nitro group reduction labnews.co.uk |

| β-CD Modified Silver Nanoparticles | Supramolecular protection of halide | Prevents hydrodehalogenation through encapsulation chemistryworld.com |

| Platinum with Morpholine | Additive-based suppression | Effective in-situ prevention of dehalogenation nih.gov |

Integration of Computational and Experimental Approaches

The synergy between computational modeling and experimental work is becoming increasingly crucial in chemical research. For a molecule like this compound, this integrated approach offers profound insights into its properties and reactivity, accelerating the development of new synthetic routes and applications.

Density Functional Theory (DFT) is a powerful computational tool used to predict molecular properties and reaction mechanisms. For instance, DFT calculations can elucidate how the adsorption geometry of a nitroaromatic precursor on a catalyst surface influences its reduction affinity. tandfonline.com Studies have shown that the orientation of the nitro group relative to the catalyst surface is a key factor in achieving selective reduction. tandfonline.com This theoretical understanding allows for the rational design of more effective catalysts.

Furthermore, computational methods are used in conjunction with experimental spectroscopic techniques (FT-IR, Raman, NMR) to analyze the structural and electronic properties of substituted anilines. researchgate.netcolab.ws By calculating theoretical spectra and comparing them with experimental data, researchers can confirm molecular structures, understand the influence of substituents on the molecule's vibrational modes, and predict its electronic behavior. researchgate.netrsc.org This combined approach provides a comprehensive understanding of the molecule's characteristics.

Key areas where this integration is proving valuable include:

Reaction Mechanism Studies: DFT calculations help to map out the energy profiles of reaction pathways, identifying transition states and intermediates in the catalytic reduction of 2,4-difluoro-5-chloronitrobenzene. This knowledge is vital for optimizing reaction conditions to favor the desired product. chemanalyst.com

Spectroscopic Analysis: Computational predictions of vibrational and NMR spectra aid in the precise characterization of this compound and can help in identifying potential impurities. colab.ws

Prediction of Properties: In silico methods can predict pharmacokinetic profiles (ADMET - Absorption, Distribution, Metabolism, Excretion, and Toxicity) and physicochemical properties like lipophilicity for derivatives of this compound, guiding the design of new potential drug candidates. specchemonline.com

| Integrated Approach | Application Area | Benefit |

| DFT and Catalysis | Catalyst Design | Predicts optimal adsorption geometries for selective nitro reduction. tandfonline.com |

| Computational and Experimental Spectroscopy | Structural Elucidation | Confirms molecular structure and analyzes substituent effects. researchgate.netcolab.ws |

| In Silico ADMET and Lipophilicity Studies | Drug Discovery | Guides the design of new bioactive molecules with favorable properties. specchemonline.com |

Exploration of New Industrial and Academic Applications

This compound is primarily valued as a chemical intermediate—a foundational building block for constructing more complex molecules. beilstein-journals.orgnih.gov Its applications are expanding as chemists discover new ways to incorporate its unique structural and electronic features into high-value products, particularly in the life sciences.

The presence of fluorine atoms in the aniline (B41778) ring is of particular importance. Fluorine can significantly alter a molecule's properties, including its metabolic stability, binding affinity to biological targets, and lipophilicity, making it a highly desirable element in drug design. mdpi.com

Pharmaceuticals: Fluoroanilines are crucial precursors for a wide range of medicaments. nih.gov this compound serves as a reactant in the preparation of compounds such as aminoisoxazoline derivatives, which have shown potential as agonists for α7-nicotinic acetylcholine (B1216132) receptors, a target for neurological disorders. beilstein-journals.org The specific substitution pattern of this aniline makes it a valuable starting point for creating novel pharmaceutical candidates.

Agrochemicals: The agrochemical industry is a major consumer of fluorinated intermediates. mdpi.com Anilines are used in the manufacture of various pesticides, including herbicides and fungicides. acs.org The introduction of fluorine into agrochemicals can enhance their efficacy and stability. The unique arrangement of substituents on this compound makes it an attractive scaffold for the development of new, potent crop protection agents.

The ongoing search for new bioactive molecules in both medicine and agriculture ensures that the demand for versatile building blocks like this compound will continue to drive research into its applications.

Sustainable Synthesis and Process Intensification Initiatives

In line with the principles of green chemistry, there is a significant push to develop more sustainable and efficient manufacturing processes. For aniline synthesis, this involves moving away from energy-intensive methods that rely on high pressures, high temperatures, and hazardous reagents.

Recent innovations that could be applied to the synthesis of this compound include:

Electrochemical Synthesis: Researchers have developed a method to produce anilines at room temperature and pressure using an electrical current and a redox mediator. labnews.co.ukspecchemonline.com This process uses protons and electrons from the electrolysis of water to reduce nitrobenzenes, avoiding the need for high-pressure hydrogen gas and potentially running on renewable electricity. labnews.co.ukspecchemonline.com

Biocatalysis: The use of enzymes offers a highly selective and environmentally benign alternative to traditional chemical catalysts. Nitroreductase enzymes can perform aromatic nitro reductions in aqueous buffer at ambient temperature and pressure. nih.govrsc.org This method eliminates the need for precious-metal catalysts and high-pressure hydrogen. rsc.org

Microwave-Assisted Synthesis: Microwave technology can accelerate chemical reactions, often leading to higher yields and shorter reaction times while eliminating the need for organic solvents. tandfonline.com

Bio-based Feedstocks: Efforts are underway to produce key chemical intermediates from renewable resources instead of petroleum. Companies are exploring the production of aniline from sugar-based materials, which could dramatically reduce the carbon footprint of the entire production chain. chemanalyst.com

Process intensification aims to make chemical processes smaller, safer, and more efficient. A key technology in this area is the use of continuous flow reactors .

Continuous Flow Hydrogenation: Instead of large batch reactors, the hydrogenation of nitroaromatics can be performed in micro-packed bed reactors. These systems offer superior control over reaction parameters, enhanced safety (especially when handling hydrogen gas), and the potential for automation. The use of novel catalysts, such as palladium supported on mesoporous materials like SBA-15, in continuous flow systems has shown high efficiency and stability. This approach allows for the development of safer, more efficient, and scalable processes for producing this compound.

| Sustainable Initiative | Technology | Key Advantage |

| Green Synthesis | Electrochemical Reduction | Avoids high pressure/temperature; can use renewable energy. labnews.co.ukspecchemonline.com |

| Biocatalysis (Nitroreductase) | Operates in water at ambient conditions; high selectivity. nih.govrsc.org | |

| Bio-based Feedstocks | Reduces reliance on fossil fuels and lowers carbon footprint. chemanalyst.com | |

| Process Intensification | Continuous Flow Reactors | Enhanced safety, better process control, and easier scalability. |

常见问题

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 5-chloro-2,4-difluoroaniline, and how can purity be ensured?

- Methodology : Start with halogenated aniline precursors (e.g., 5-bromo-2,4-difluoroaniline) and employ nucleophilic aromatic substitution or catalytic fluorination. Purification typically involves column chromatography using silica gel and non-polar solvents (hexane/ethyl acetate). Confirm purity via HPLC (>98%) and characterize using H NMR in DMSO- (e.g., δ 7.21–7.34 ppm for aromatic protons) .

Q. How should researchers interpret H NMR spectra of this compound, especially given fluorine coupling effects?

- Methodology : Use high-field NMR (400 MHz or higher) to resolve splitting patterns caused by adjacent fluorine atoms. Assign peaks using deuterated solvents (e.g., DMSO-) and reference coupling constants (e.g., Hz for protons adjacent to fluorine). Integrate signals to confirm stoichiometry .

Q. What safety protocols are critical when handling this compound in the lab?

- Methodology : Use PPE (gloves, goggles, lab coat) and work in a fume hood. Store waste separately in halogenated waste containers. For spills, neutralize with inert adsorbents (e.g., vermiculite) and consult institutional hazardous waste guidelines. Avoid aqueous disposal due to environmental persistence .

Advanced Research Questions

Q. How can computational modeling (DFT, molecular docking) predict the reactivity of this compound in drug design?

- Methodology : Perform density functional theory (DFT) calculations to map electron density and reactive sites (e.g., amino group for electrophilic substitution). Use AutoDock Vina to simulate interactions with biological targets (e.g., imidazo[4,5-b]pyridine derivatives). Validate predictions with experimental IC values .

Q. What strategies resolve contradictions in spectroscopic data for halogenated aniline derivatives?

- Methodology : Compare experimental H/F NMR and IR spectra with computational predictions (Gaussian or ORCA). For ambiguous signals, use 2D NMR (COSY, HSQC) or isotopic labeling. Cross-reference with crystallographic data (if available) for structural validation .

Q. How does the electronic effect of fluorine substituents influence the regioselectivity of this compound in cross-coupling reactions?

- Methodology : Perform Suzuki-Miyaura couplings with Pd catalysts to test reactivity at C-2 vs. C-4 positions. Monitor reaction progress via TLC and quantify regioselectivity using F NMR. Fluorine’s electron-withdrawing nature typically directs electrophiles to the para position relative to chlorine .

Q. What are the environmental degradation pathways of this compound, and how can lab-scale studies mimic these?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。